![molecular formula C25H21N3 B2911584 1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 895275-93-1](/img/structure/B2911584.png)
1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as E-1-4-M-1-PQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
A study on 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines (PAQ) carrying various substituents showed their application as emitting materials in OLEDs. These derivatives, when doped in specific host materials, emitted bright blue light, indicating their potential in the development of blue-emitting OLEDs. The substitution on the PAQ core significantly affected the electroluminescence properties, demonstrating the impact of molecular engineering on the performance of organic electronic devices (Y. T. et al., 2001).
Optical Properties and Photovoltaic Applications
The structural and optical properties of certain pyrazoloquinoline derivatives were studied for their application in thin films. These compounds exhibited promising optical properties, which are crucial for their use in photovoltaic devices and organic electronics. The study provided insights into the relationship between molecular structure and optical behavior, paving the way for the design of new materials for solar energy conversion (H. Zeyada et al., 2016).
Pharmacology and Biomedical Research
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazoloquinolines, were synthesized and evaluated for their antimicrobial activity. These compounds showed potential as antibacterial and antifungal agents, indicating the broad scope of pyrazoloquinoline derivatives in the development of new antimicrobial drugs (B. S. Holla et al., 2006).
Cancer Research
Novel synthesis methods for pyrazoloquinoline derivatives have been explored for their potential application in cancer research. The ability to design and synthesize derivatives with specific properties opens up new avenues for the development of targeted cancer therapies, demonstrating the versatility of pyrazoloquinoline compounds in medicinal chemistry (N. Abad et al., 2021).
properties
IUPAC Name |
1-(2-ethylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-8-4-7-11-23(18)28-25-20-9-5-6-10-22(20)26-16-21(25)24(27-28)19-14-12-17(2)13-15-19/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJBUBYFLROCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
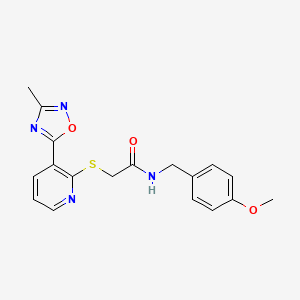
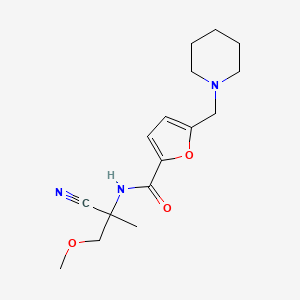
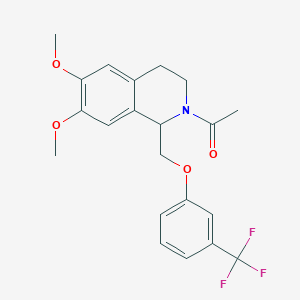
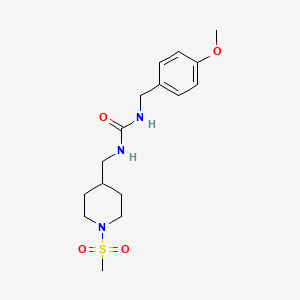
![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
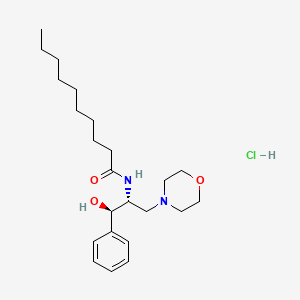
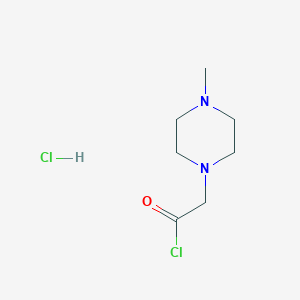

![1-[3,5-Bis(bromomethyl)phenyl]-ethanone](/img/structure/B2911518.png)

![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)